Pyrimisulfan is a relatively new herbicide, first registered in Japan in 2010. It was discovered and developed by a collaboration of three Japanese companies: Kumiai Chemical Industry Co., Ltd., Ihara Chemical Industry Co., Ltd., and K-I Chemical Research Institute Co., Ltd. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":
Pyrimisulfan belongs to the chemical class of sulfonanilides and acts as an acetolactate synthase (ALS) inhibitor. ALS is a key enzyme in the plant biosynthetic pathway for branched-chain amino acids. By inhibiting ALS, pyrimisulfan disrupts this pathway, ultimately leading to the death of the plant. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":
Pyrimisulfan exhibits broad-spectrum weed control activity against various grass, sedge, and broadleaf weeds, including:
It is also effective against sulfonylurea-resistant weeds, which have become problematic in recent years. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":
Pyrimisulfan is primarily used as a pre-emergence and early post-emergence herbicide in transplanted and water-seeded rice. It is applied at low doses (50-75 g a.i./ha) and offers a wide application window with long residual activity for effective weed control. Source: J-STAGE article "Research and development of a novel rice herbicide, pyrimisulfan":
Pyrimisulfan is a selective, systemic herbicide primarily used for controlling weeds in paddy rice and turf. It is classified as an acetolactate synthase (ALS) inhibitor, which disrupts the synthesis of essential amino acids in plants, leading to their death. The chemical formula of pyrimisulfan is , and it has a molecular weight of 419.40 g/mol . Its unique structure includes a sulfonamide group and fluorinated aromatic rings, contributing to its herbicidal activity and environmental persistence.
Pyrimisulfan demonstrates significant biological activity as a herbicide. Its mechanism of action involves the inhibition of the ALS enzyme, crucial for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. This inhibition leads to plant growth cessation and eventual death. The compound has shown effectiveness against a wide range of broadleaf and grassy weeds in rice fields .
Pyrimisulfan is classified as having acute aquatic toxicity and chronic effects on aquatic life. It is important to handle it with care to prevent environmental contamination .
The synthesis of pyrimisulfan typically involves multi-step organic reactions starting from readily available precursors. Key steps include:
Research has indicated various synthetic routes that optimize yield and minimize by-products .
Pyrimisulfan is primarily used in agriculture for:
Additionally, its unique properties make it a subject of interest for further research into new formulations and applications in other crops.
Studies on pyrimisulfan interactions reveal its potential effects when combined with other agrochemicals. Research indicates that certain combinations may enhance herbicidal efficacy or alter the degradation pathways of pyrimisulfan itself. Understanding these interactions is crucial for developing integrated pest management strategies that maximize efficacy while minimizing environmental impact .
Pyrimisulfan shares similarities with several other herbicides that inhibit the ALS enzyme. Here are some comparable compounds:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Sulfometuron-methyl | C₁₄H₁₅N₅O₃S | Broad-spectrum herbicide for various crops |
| Imazapyr | C₁₄H₁₈N₄O₃ | Used for both pre-emergence and post-emergence |
| Trifloxysulfuron-sodium | C₁₄H₁₅F₂N₃O₄S | Highly effective against specific weed species |
Pyrimisulfan's unique combination of fluorinated groups enhances its stability and efficacy compared to other ALS inhibitors. Its specific application in paddy rice distinguishes it from many competitors in the market, allowing for targeted weed management strategies that are crucial in rice cultivation .
The synthesis of Pyrimisulfan relies on a sophisticated multi-step approach that involves the strategic formation of key intermediates to construct the complex sulfonanilide herbicide structure [1]. The primary synthetic pathway begins with the reaction between ortho-nitrophenyl-acetonitrile and 4,6-dimethoxy-2-methylsulfonylpyrimidine, which serves as the foundation for generating the crucial intermediate compound [1] [2]. This initial condensation reaction establishes the core structural framework that will ultimately support the pyrimidinyl-containing group at the 2-prime position of the final molecule [3].
The intermediate synthesis strategy involves a carefully orchestrated sequence of chemical transformations that includes oxidation, dehydrocyanation, and reduction processes [1] [2]. Following the initial condensation reaction, the intermediate undergoes oxidation to modify specific functional groups, preparing the molecule for subsequent transformations [2]. The dehydrocyanation step removes the nitrile functionality while simultaneously establishing the proper substitution pattern required for herbicidal activity [3]. The reduction phase converts the nitro group to an aniline functionality, creating the amino group necessary for the final sulfonation reaction [1] [2].
| Synthesis Step | Starting Materials | Key Transformation | Purpose |
|---|---|---|---|
| 1. Condensation | ortho-nitrophenyl-acetonitrile + 4,6-dimethoxy-2-methylsulfonylpyrimidine | C-C bond formation | Core framework assembly |
| 2. Oxidation | Key intermediate | Functional group modification | Preparation for dehydrocyanation |
| 3. Dehydrocyanation | Oxidized intermediate | Nitrile removal | Substitution pattern establishment |
| 4. Reduction | Dehydrocyanated intermediate | Nitro to amine conversion | Aniline formation |
| 5. Sulfonation | Aniline intermediate | Sulfonamide formation | Final product synthesis |
The strategic approach to intermediate synthesis emphasizes the importance of maintaining the dimethoxypyrimidine moiety throughout the synthetic sequence [4] [5]. The 4,6-dimethoxy-2-methylsulfonylpyrimidine starting material provides the necessary pyrimidine functionality while offering reactive sites for coupling with the aromatic acetonitrile component [1]. The preservation of methoxy groups at positions 4 and 6 of the pyrimidine ring is crucial for the subsequent herbicidal activity, as these substituents contribute to the molecule's ability to inhibit acetolactate synthase [6].
Research findings indicate that the intermediate synthesis strategy must account for the stereochemical considerations inherent in the Pyrimisulfan structure [4]. The molecule exists as a racemic mixture, with the chiral center located at the carbon bearing the hydroxyl group adjacent to the pyrimidine ring [4]. This stereochemical complexity requires careful control during the reduction and subsequent transformations to ensure the proper formation of both enantiomers in equal proportions [7].
The methoxymethyl substitution at the 6-position of the benzene ring represents another critical structural element that must be incorporated during the intermediate synthesis phase [4] [1]. Structure-activity relationship studies have demonstrated that the methoxymethyl group at this position provides optimal herbicidal activity compared to other alkyl substituents [1]. The incorporation of this group requires precise timing within the synthetic sequence to avoid unwanted side reactions that could compromise the overall yield.
The formation of pyrimidine rings in pharmaceutical and agrochemical synthesis involves sophisticated catalytic mechanisms that enable the construction of these nitrogen-containing heterocycles with high efficiency and selectivity [8] [9]. For Pyrimisulfan synthesis, the pyrimidine ring formation relies on established heterocyclic chemistry principles, though the specific catalytic mechanisms employed must accommodate the unique substitution pattern required for this sulfonanilide herbicide [10] [8].
Transition metal-catalyzed approaches have emerged as powerful tools for pyrimidine ring construction, offering improved selectivity and yield compared to traditional synthetic methods [9]. Palladium-catalyzed cyclization processes have demonstrated particular utility in forming nitrogen heterocycles through carbon-hydrogen bond functionalization and subsequent intramolecular carbon-nitrogen bond formation [11] [12]. These catalytic systems enable the formation of pyrimidine rings under relatively mild conditions while maintaining compatibility with sensitive functional groups present in complex molecular frameworks [11].
The mechanistic pathway for pyrimidine ring formation typically involves multiple catalytic cycles that facilitate the sequential formation of carbon-nitrogen and carbon-carbon bonds [8] [13]. Initial catalyst coordination occurs through interaction with nitrogen-containing substrates, followed by oxidative addition and subsequent cyclization steps [11]. The catalytic mechanism must accommodate the presence of methoxy substituents at positions 4 and 6 of the pyrimidine ring, which are essential for the herbicidal activity of Pyrimisulfan [4] [6].
| Catalytic System | Mechanism Type | Key Features | Application to Pyrimidines |
|---|---|---|---|
| Palladium complexes | C-H functionalization | Mild conditions, high selectivity | Nitrogen heterocycle formation |
| Copper catalysts | [4+2] cycloaddition | Tandem reactions, broad substrate scope | Polysubstituted pyrimidines |
| Lewis acid catalysts | Electrophilic activation | Functional group tolerance | Substituted pyrimidine derivatives |
| Organocatalysts | Enamine/iminium catalysis | Metal-free conditions | Asymmetric pyrimidine synthesis |
Research has revealed that the choice of catalytic system significantly impacts both the efficiency and selectivity of pyrimidine ring formation [8] [9]. Copper-catalyzed tandem reactions have shown particular promise for synthesizing polysubstituted pyrimidines through [4+2] cycloaddition mechanisms [8]. These processes involve the initial formation of reactive intermediates followed by cyclization to generate the desired pyrimidine framework [8]. The copper catalyst facilitates both the formation of key intermediates and the subsequent ring-closing reaction, resulting in high yields of the target heterocycles [8].
The biosynthetic pathway for pyrimidine nucleotides provides valuable insights into the fundamental mechanisms governing pyrimidine ring formation [10] [13]. The enzymatic synthesis involves the sequential condensation of carbamoyl phosphate with aspartate, followed by cyclization to form the pyrimidine ring [10] [13]. This biological mechanism demonstrates the importance of proper substrate positioning and activation for successful ring closure [13]. Understanding these natural processes has informed the development of synthetic catalytic systems that mimic enzymatic efficiency while operating under laboratory conditions [10].
Ionic liquid catalysts have emerged as environmentally friendly alternatives for pyrimidine synthesis, offering unique advantages in terms of reaction selectivity and catalyst recyclability [14]. L-proline nitrate in ionic liquid media has demonstrated remarkable catalytic efficiency for the synthesis of pyrimidine derivatives through multicomponent reactions [14]. The catalytic mechanism involves the formation of iminium intermediates that facilitate subsequent condensation and cyclization reactions [14]. These ionic liquid-based systems provide more than 2.5 times the efficiency compared to non-catalyzed reactions, highlighting the significant impact of proper catalyst selection [14].
The industrial production of Pyrimisulfan presents numerous optimization challenges that must be addressed to achieve economically viable manufacturing processes [15] [16]. Scale-up from laboratory synthesis to industrial production involves complex considerations related to reaction kinetics, heat transfer, mass transfer, and process safety [16] [17]. The multi-step synthesis of Pyrimisulfan requires careful optimization at each stage to ensure consistent product quality while minimizing production costs and environmental impact [16].
Heat management represents one of the most significant challenges in industrial-scale Pyrimisulfan production [16] [18]. The synthetic pathway involves several exothermic reactions that generate substantial amounts of heat, requiring sophisticated temperature control systems to prevent thermal runaway and maintain product quality [16]. Continuous flow chemistry has emerged as a promising solution for managing exothermic reactions, offering improved heat transfer characteristics and enhanced process safety compared to traditional batch reactors [18]. The implementation of continuous flow systems allows for better control of reaction parameters and reduces the risk of hot spot formation that can lead to side product formation [18].
Mass transfer limitations become increasingly problematic as reaction volumes increase from laboratory to industrial scale [16] [19]. Mixing efficiency decreases significantly in larger reactors, potentially leading to incomplete reactions, reduced yields, and inconsistent product quality [19]. Advanced mixing technologies, including high-shear mixers and static mixers, have been developed to address these challenges [16]. The optimization of mixing parameters requires detailed understanding of reaction kinetics and fluid dynamics to ensure adequate contact between reactants throughout the reactor volume [16].
| Optimization Challenge | Impact on Production | Potential Solutions | Implementation Considerations |
|---|---|---|---|
| Heat transfer limitations | Temperature control, side reactions | Continuous flow reactors, enhanced heat exchangers | Capital investment, process redesign |
| Mass transfer constraints | Mixing efficiency, yield reduction | Advanced mixing systems, reactor design | Energy consumption, maintenance |
| Process monitoring | Quality control, batch consistency | In-line analytical methods, real-time optimization | Technology integration, staff training |
| Waste minimization | Environmental compliance, costs | Green chemistry principles, solvent recycling | Process modification, regulatory approval |
Process analytical technology has become essential for monitoring and controlling industrial-scale Pyrimisulfan production [20]. Real-time monitoring systems enable continuous assessment of reaction progress, allowing for immediate adjustments to maintain optimal conditions [20]. Spectroscopic techniques, including Raman and nuclear magnetic resonance spectroscopy, provide valuable information about reaction kinetics and product formation without requiring sample removal [20]. These in-line analytical methods facilitate closed-loop optimization, where process parameters are automatically adjusted based on real-time measurements [20].
The development of controlled-release formulations for Pyrimisulfan has introduced additional complexity to the industrial production process [15]. These specialized formulations require precise control of particle size distribution, coating uniformity, and release kinetics to ensure optimal herbicidal performance [15]. The manufacturing process must accommodate the incorporation of release-controlling polymers and excipients while maintaining the stability and efficacy of the active ingredient [15]. Quality control measures must be implemented to verify that each batch meets the stringent specifications required for controlled-release products [15].
Energy optimization represents a critical consideration for sustainable industrial production of Pyrimisulfan [17]. Manufacturing processes typically consume significant amounts of energy for heating, cooling, mixing, and separation operations [17]. Research has demonstrated that optimized batch operations can achieve energy savings of up to 71.7%, while continuous manufacturing processes can reduce energy consumption by 83.3% compared to nominal batch operations [17]. These improvements are achieved through systematic analysis of process conditions, equipment design, and operational strategies [17].
Pyrimisulfan functions as a selective, systemic herbicide through its precise inhibition of acetolactate synthase, a critical enzyme in plant metabolism [2]. This enzyme, also known as acetohydroxyacid synthase, catalyzes the first common step in the biosynthesis of three essential branched-chain amino acids: leucine, valine, and isoleucine [2] [1].
The mechanism of acetolactate synthase inhibition by pyrimisulfan involves multiple molecular interactions that result in complete enzyme inactivation [3] [4]. The compound exhibits competitive inhibition with respect to pyruvate, the primary substrate, while demonstrating non-competitive inhibition with respect to thiamine pyrophosphate, the essential cofactor [5].
| Inhibition Component | Type of Interaction | Molecular Effect | Biological Consequence |
|---|---|---|---|
| Acetolactate Synthase | Competitive | Direct enzyme binding | Complete catalytic blockade |
| Thiamine Diphosphate | Cofactor modification | Thiazolium ring cleavage | Permanent cofactor damage |
| Pyruvate Substrate | Substrate competition | Reduced substrate access | Catalytic site obstruction |
| Amino Acid Synthesis | Biosynthesis disruption | Leucine, valine, isoleucine depletion | Cell division cessation |
The inhibition process involves slow-binding kinetics, characteristic of highly effective acetolactate synthase inhibitors [5]. Pyrimisulfan demonstrates inhibition constants that are 13- to 26-fold larger for initial inhibition compared to final steady-state inhibition, indicating the formation of a more stable enzyme-inhibitor complex over time [5]. The maximal first-order rate constant for transition from initial to final inhibition state is approximately 0.69 minutes⁻¹ [5].
A unique aspect of pyrimisulfan's mechanism involves the modification of thiamine diphosphate, the essential cofactor for acetolactate synthase [3] [4]. During herbicide binding, thiamine diphosphate undergoes chemical alteration, including cleavage of the thiazolium ring or oxidation to the thiazolone form [4]. This modification occurs specifically under turnover conditions when pyruvate is present, suggesting that enzyme-bound intermediates are required for cofactor degradation [4].
Crystal structure studies reveal that pyrimisulfan and related compounds fill the channel leading to the active site, thereby preventing substrate binding and inducing cofactor modification [3]. This dual mechanism of action—direct enzyme inhibition combined with cofactor damage—contributes to the exceptional herbicidal potency of pyrimisulfan [4].
The inhibition of acetolactate synthase by pyrimisulfan directly disrupts the biosynthetic pathway for branched-chain amino acids [2] [6]. These amino acids are essential for protein synthesis and normal plant growth and development [2]. The cessation of leucine, valine, and isoleucine production leads to:
This mechanism ensures that pyrimisulfan exhibits systemic activity, translocating throughout the plant to affect both above-ground and below-ground tissues [2].
Pyrimisulfan demonstrates exceptional broad-spectrum herbicidal activity against diverse weed species, encompassing annual grasses, sedges, and broadleaf weeds [1] [7]. This comprehensive weed control spectrum represents one of the compound's most significant agricultural advantages.
Pyrimisulfan exhibits outstanding efficacy against problematic monocotyledonous weeds, particularly in rice production systems and turfgrass management [1] [8].
| Weed Species | Common Name | Control Efficacy (%) | Application Rate (g a.i./ha) |
|---|---|---|---|
| Echinochloa spp. | Barnyardgrass | 96-100 | 50-75 |
| Digitaria sanguinalis | Large crabgrass | 95-100 | 70 |
| Lolium spp. | Ryegrass | 90-95 | 50-75 |
Sedge control represents a particular strength of pyrimisulfan, with exceptional activity against species traditionally difficult to manage [9] [8].
| Sedge Species | Common Name | Control Efficacy (%) | Application Rate (g a.i./ha) |
|---|---|---|---|
| Schoenoplectus juncoides | Rock bulrush | 96-100 | 50-75 |
| Cyperus esculentus | Yellow nutsedge | 85-95 | 35-70 |
| Cyperus spp. (Purple) | Purple nutsedge | 85-95 | 35-70 |
| Green Kyllinga | Green kyllinga | 90-100 | 35-70 |
| Scirpus nipponicus | - | 90-100 | 50-75 |
| Bolboschoenus maritimus | Cosmopolitan bulrush | 90-100 | 50-75 |
| Eleocharis kuroguwai | - | 90-100 | 50-75 |
Field studies demonstrate that pyrimisulfan effectively controls both single and sequential sedge infestations, with particular efficacy against sulfonylurea-resistant biotypes [1] [8]. This resistance-breaking capability represents a significant advancement in sedge management.
Pyrimisulfan's activity extends comprehensively to broadleaf weed species, demonstrating consistent control across diverse dicotyledonous taxa [8] [10].
| Broadleaf Species | Common Name | Control Efficacy (%) | Application Rate (g a.i./ha) |
|---|---|---|---|
| Monochoria vaginalis | Pickerel weed | 96-100 | 50-75 |
| Lindernia spp. | - | 96-100 | 50-75 |
| Sagittaria trifolia | Threeleaf arrowhead | 90-100 | 50-75 |
| Trifolium repens | White clover | 96-100 | 70 |
| Stellaria media | Common chickweed | 85-95 | 35-70 |
| Hydrocotyle spp. | Dollarweed | 90-100 | 35-70 |
| Glechoma hederacea | Ground ivy | 70-100 | 70 |
| Diodia virginiana | Virginia buttonweed | 89-95 | 70 |
| Viola spp. | Wild violet | 90-100 | 70 |
Pyrimisulfan demonstrates particular value in managing herbicide-resistant weed populations [1] [8]. Research indicates effective control of:
This resistance-breaking activity occurs at standard application rates of 50-75 g a.i./ha, providing practical solutions for growers facing resistant weed populations [1].
Pyrimisulfan maintains consistent efficacy across varied application timings [1]:
The compound exhibits long residual activity, providing extended weed control periods that reduce the need for multiple applications [1].
Pyrimisulfan demonstrates significant synergistic interactions when combined with complementary herbicidal active ingredients, particularly penoxsulam, enhancing both spectrum coverage and control efficacy [11] [8].
The combination of pyrimisulfan with penoxsulam represents the most extensively studied and commercially successful synergistic formulation [11] [8].
The synergistic effect results from complementary modes of action and enhanced spectrum coverage [8]:
| Target Weed | Application Rate (g a.i./ha) | Control Efficacy (%) | Synergistic Advantage |
|---|---|---|---|
| White clover | 70 + 70 | 96-100 | Enhanced broadleaf spectrum |
| Yellow nutsedge | 70 + 70 (sequential) | 85-95 | Improved tuber control |
| Wild violet | 70 + 70 (sequential) | 90-100 | Extended control duration |
| Ground ivy | 70 + 70 (sequential) | 89-100 | Enhanced persistent control |
| Virginia buttonweed | 70 + 70 (sequential) | 89-95 | Improved difficult weed control |
| Large crabgrass | 70 + 70 | 95-100 | Excellent grass control |
Research demonstrates optimal synergistic effects through sequential application strategies [8]:
The synergistic effects of pyrimisulfan combinations are enhanced through granular formulation technology [8]. Granular carriers provide:
Field trials demonstrate that granular formulations of pyrimisulfan + penoxsulam maintain efficacy under simulated overflow conditions and varied environmental stresses [8].
Synergistic herbicide combinations provide significant advantages for resistance management [12]:
The pyrimisulfan + penoxsulam combination specifically addresses acetolactate synthase resistance by providing complementary control mechanisms and reducing the likelihood of resistance evolution [8].
Synergistic combinations offer practical advantages for agricultural applications [8]:
Environmental Hazard